

Biophysical Properties of C3-K2-E14 Containing Lipid Nanoparticles: A Technical Guide

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Compound of Interest

Compound Name: C3-K2-E14

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core biophysical properties of lipid nanoparticles (LNPs) formulated with the novel ionizable lipid **C3-K2-E14**. Designed for professionals in drug development and scientific research, this document synthesizes key data, outlines detailed experimental protocols, and visualizes relevant biological pathways to facilitate a comprehensive understanding of these delivery vehicles.

Introduction to C3-K2-E14 Lipid Nanoparticles

The ionizable lipid **C3-K2-E14** is a key component in the formulation of lipid nanoparticles designed for the delivery of nucleic acids, such as messenger RNA (mRNA) and small interfering RNA (siRNA).^{[1][2]} Its chemical structure features a multi-ionizable amino-lipid with a central tertiary amine and two identical branches, each containing a propanamide linkage to a branched amine with two C14 arms and a hydroxyl group. A notable characteristic of **C3-K2-E14** is its pKa of 5.5, which is crucial for the efficient encapsulation of nucleic acids at acidic pH and for facilitating endosomal escape within the target cell.^{[1][2]}

A standard formulation for **C3-K2-E14** LNPs typically consists of the ionizable lipid, cholesterol, a phospholipid such as DSPC, and a PEGylated lipid like DMG-PEG 2000.^[3] A common molar ratio for these components is 50% **C3-K2-E14**, 38.5% cholesterol, 10% DSPC, and 1.5% DMG-PEG 2000.^[3] This composition is critical for the structural integrity, stability, and in vivo performance of the LNPs.

Quantitative Biophysical Characterization

The biophysical properties of **C3-K2-E14** LNPs are critical quality attributes that influence their stability, safety, and efficacy as drug delivery systems. The following table summarizes key quantitative data for these nanoparticles.

Biophysical Parameter	Typical Value	Method of Analysis
Size (Hydrodynamic Diameter)	80 - 130 nm	Dynamic Light Scattering (DLS)
Polydispersity Index (PDI)	< 0.3	Dynamic Light Scattering (DLS)
Zeta Potential	Near-neutral to slightly negative at physiological pH	Electrophoretic Light Scattering (ELS)
Encapsulation Efficiency	> 85%	RiboGreen Assay

Experimental Protocols

Detailed methodologies are essential for the reproducible formulation and characterization of **C3-K2-E14** LNPs.

LNP Formulation via Microfluidic Mixing

This protocol describes the preparation of **C3-K2-E14** LNPs using a microfluidic mixing technique, which allows for controlled and reproducible nanoparticle formation.

Materials:

- **C3-K2-E14** ionizable lipid
- Cholesterol
- 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
- 1,2-dimyristoyl-sn-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)

- Ethanol, anhydrous
- Nucleic acid (mRNA or siRNA)
- Sodium acetate buffer (25 mM, pH 4.5)
- Phosphate-buffered saline (PBS), pH 7.4
- Microfluidic mixing device and syringe pumps

Procedure:

- **Lipid Stock Preparation:** Prepare a stock solution of the lipid mixture (**C3-K2-E14**, cholesterol, DSPC, and DMG-PEG 2000 at a molar ratio of 50:38.5:10:1.5) in anhydrous ethanol at a final lipid concentration of 16 mg/mL.[3]
- **Nucleic Acid Preparation:** Dilute the nucleic acid cargo in 25 mM sodium acetate buffer (pH 4.5) to a concentration of 0.27 mg/mL.[3]
- **Microfluidic Mixing:** Set up the microfluidic mixing device with two syringe pumps. Load one syringe with the lipid-ethanol solution and the other with the nucleic acid-aqueous buffer solution.
- **Mixing and Formation:** Pump the two solutions through the microfluidic device at a specific flow rate ratio (e.g., 3:1 aqueous to ethanol phase). The rapid mixing of the two phases induces the self-assembly of the LNPs.
- **Purification:** The resulting LNP suspension is then dialyzed against PBS (pH 7.4) to remove ethanol and unencapsulated nucleic acids.

Size and Polydispersity Index (PDI) Measurement

Dynamic Light Scattering (DLS) is the standard method for determining the size and PDI of LNPs.

Instrumentation:

- A dynamic light scattering instrument (e.g., Malvern Zetasizer).

Procedure:

- **Sample Preparation:** Dilute the LNP suspension in a suitable buffer, such as PBS (pH 7.4), to an appropriate concentration for DLS measurement (typically around 0.1 mg/mL total lipid).
- **Instrument Setup:** Set the instrument parameters, including the laser wavelength (e.g., 633 nm) and the scattering angle (e.g., 173°).
- **Measurement:** Place the sample in a cuvette and insert it into the instrument. Allow the sample to equilibrate to the desired temperature (e.g., 25°C) before initiating the measurement.
- **Data Analysis:** The instrument software will analyze the fluctuations in scattered light intensity to calculate the hydrodynamic diameter (Z-average size) and the PDI.

Zeta Potential Measurement

Zeta potential provides information about the surface charge of the LNPs, which is a critical factor for their stability and interaction with biological membranes.

Instrumentation:

- An electrophoretic light scattering (ELS) instrument (often integrated with a DLS system).

Procedure:

- **Sample Preparation:** Dilute the LNP suspension in a low ionic strength buffer (e.g., 10 mM NaCl or 0.1x PBS) to avoid charge screening effects.^[4]
- **Instrument Setup:** Use a specific folded capillary cell for zeta potential measurements.
- **Measurement:** Apply an electric field to the sample and measure the electrophoretic mobility of the LNPs.
- **Data Analysis:** The instrument's software calculates the zeta potential from the electrophoretic mobility using the Henry equation. It is crucial to report the pH and conductivity of the dispersant along with the zeta potential value.^{[3][5]}

Encapsulation Efficiency Determination

The RiboGreen assay is a common method to quantify the amount of nucleic acid encapsulated within the LNPs.

Materials:

- Quant-iT RiboGreen RNA assay kit
- TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5)
- Triton X-100 (2% v/v solution)
- 96-well black plate
- Fluorescence plate reader

Procedure:

- Standard Curve Preparation: Prepare a standard curve of the nucleic acid in TE buffer.
- Sample Preparation: In a 96-well plate, prepare two sets of LNP samples.
 - Intact LNPs: Dilute the LNP suspension in TE buffer to measure the amount of unencapsulated (free) nucleic acid.
 - Lysed LNPs: Dilute the LNP suspension in TE buffer containing 0.5% Triton X-100 to disrupt the LNPs and measure the total amount of nucleic acid.
- RiboGreen Addition: Add the diluted RiboGreen reagent to all wells containing standards and samples.
- Incubation: Incubate the plate in the dark for 5 minutes.
- Fluorescence Measurement: Measure the fluorescence intensity using a plate reader (excitation ~480 nm, emission ~520 nm).
- Calculation: Calculate the concentration of free and total nucleic acid from the standard curve. The encapsulation efficiency is calculated as: $EE (\%) = [(Total\ RNA - Free\ RNA) /$

Total RNA] x 100

Cryogenic Transmission Electron Microscopy (Cryo-TEM)

Cryo-TEM allows for the direct visualization of the morphology and internal structure of LNPs in their native, hydrated state.^{[6][7]}

Procedure:

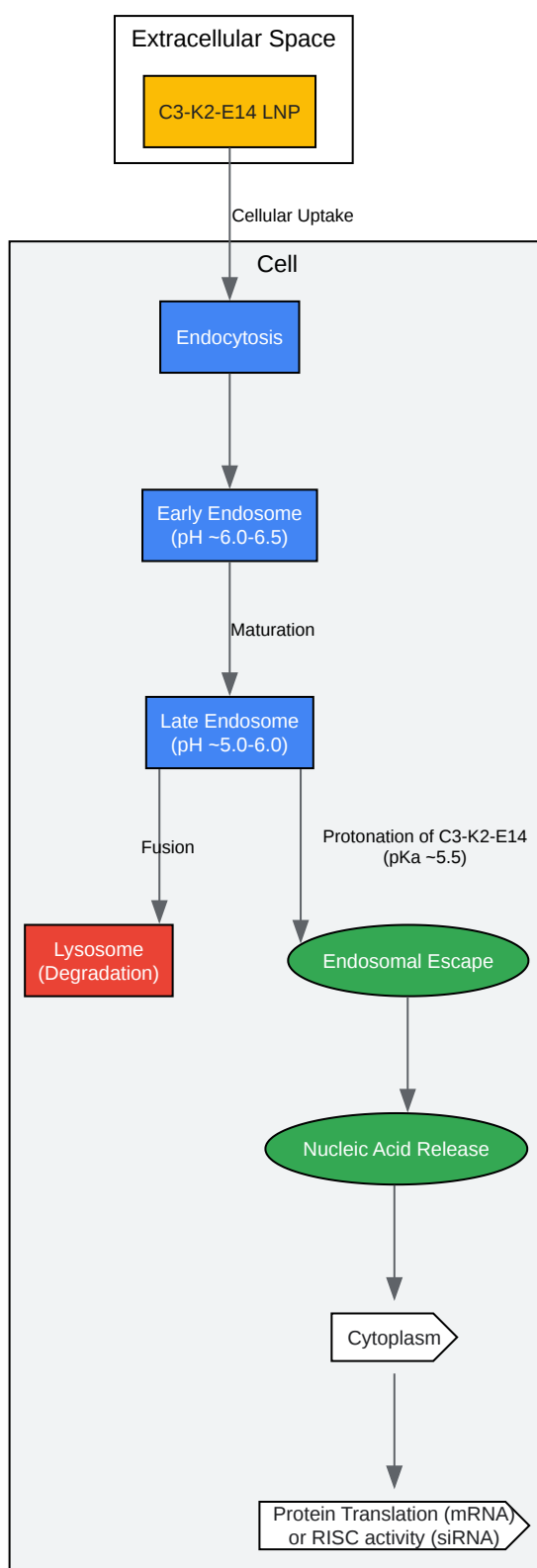
- **Sample Preparation:** Apply a small volume (typically 3-5 μL) of the LNP suspension to a TEM grid.
- **Blotting and Vitrification:** Blot the grid to create a thin film of the suspension and then rapidly plunge-freeze it in liquid ethane. This vitrification process prevents the formation of ice crystals, preserving the native structure of the LNPs.^[8]
- **Imaging:** Transfer the vitrified grid to a cryo-electron microscope and acquire images at low electron doses to minimize radiation damage.

Cellular Uptake and Endosomal Escape

The biological activity of **C3-K2-E14** LNPs is dependent on their efficient cellular uptake and subsequent escape from the endosomal pathway to release their nucleic acid cargo into the cytoplasm.

General Pathway of LNP Internalization and Cargo Release

The following diagram illustrates the general workflow for the cellular uptake and endosomal escape of ionizable lipid-containing LNPs.

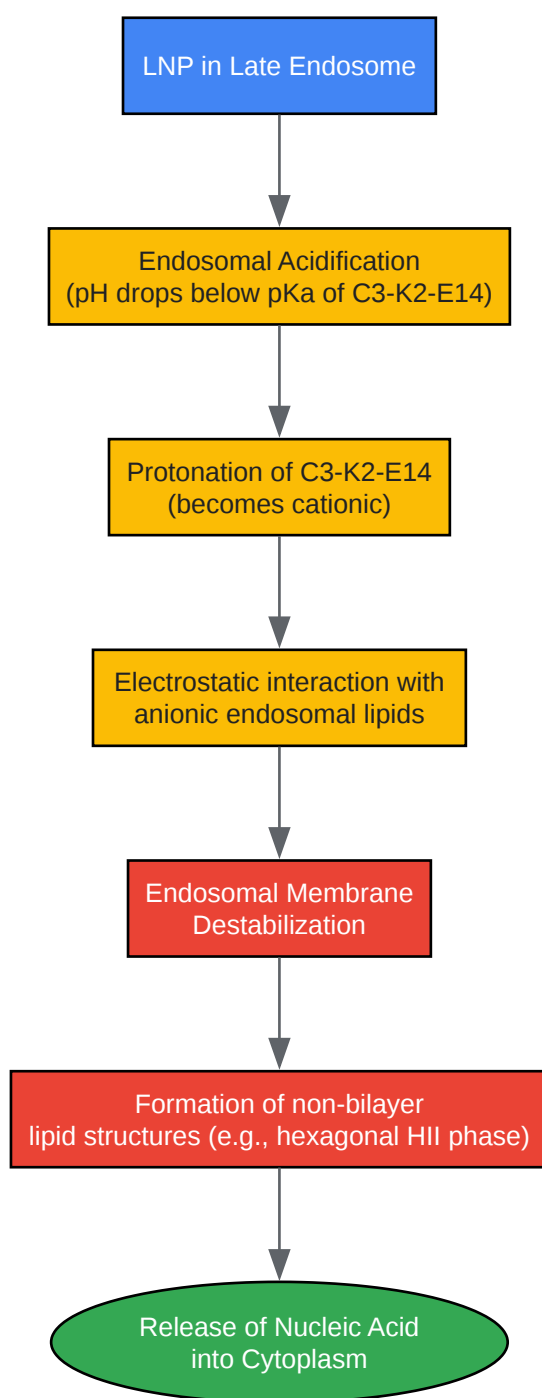


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Caption: Cellular uptake and endosomal escape of **C3-K2-E14** LNPs.

Mechanism of Endosomal Escape

The endosomal escape of **C3-K2-E14** LNPs is primarily driven by the protonation of the ionizable lipid in the acidic environment of the late endosome.[9][10] This process is detailed in the following logical relationship diagram.



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Caption: Mechanism of **C3-K2-E14** mediated endosomal escape.

Conclusion

This technical guide has provided a detailed overview of the biophysical properties of **C3-K2-E14** containing lipid nanoparticles. The presented data and protocols are intended to serve as a valuable resource for researchers and developers working with this advanced drug delivery platform. A thorough understanding and precise characterization of these biophysical attributes are paramount for the successful translation of **C3-K2-E14** LNP-based therapies from the laboratory to clinical applications.

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